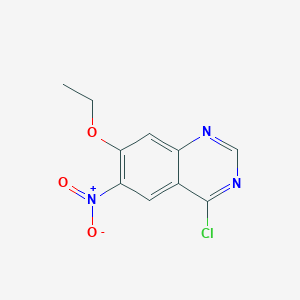

4-Chloro-7-ethoxy-6-nitroquinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

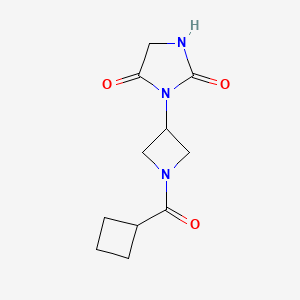

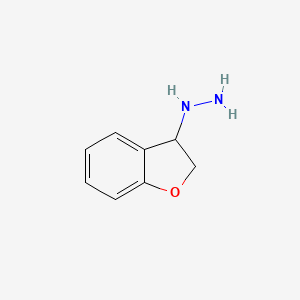

4-Chloro-7-ethoxy-6-nitroquinazoline is a chemical compound with the molecular formula C10H8ClN3O3 . It is structurally similar to 4-Chloro-7-methoxy-6-nitroquinazoline .

Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound, 4-((7-methoxy-6-nitroquinazolin-4yl) oxy) aniline, is synthesized from 7-fluoro-6-nitroquinazolin-4-ol through three steps including chlorination and nucleophilic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound consists of a quinazoline core with a chlorine atom at the 4th position, an ethoxy group at the 7th position, and a nitro group at the 6th position .科学的研究の応用

Synthesis Methodologies and Intermediate Compounds

The synthesis of compounds related to 4-Chloro-7-ethoxy-6-nitroquinazoline often involves multi-step processes, starting from basic aniline derivatives through cyclization, nitration, chlorination, and etherification. These methods are developed for the large-scale production of quinazoline derivatives, which are crucial in various chemical and pharmaceutical research areas. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline demonstrates a typical pathway involving simple experimental operations and mild reaction conditions, making it suitable for pilot studies with an 85% yield (Zhao, Lei, & Guo, 2017).

Catalytic Applications and Chemical Transformations

Quinazoline derivatives, including those structurally related to this compound, find applications in catalysis, such as the reduction of nitroarenes to aminoarenes using formic acid in the presence of ruthenium catalysts. This process exemplifies their role in facilitating chemical transformations, leading to high yields and selectivity under optimized conditions (Watanabe et al., 1984).

Anticancer Potential and Biological Activities

Derivatives of this compound are investigated for their anticancer properties, highlighting the potential of these compounds in medical research. For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has been identified as a potent apoptosis inducer and anticancer clinical candidate, demonstrating significant efficacy in breast and other cancer models. This underscores the significance of quinazoline derivatives in developing new therapeutic agents (Sirisoma et al., 2009).

Corrosion Inhibition

Quinazoline Schiff base compounds, including those structurally akin to this compound, have been studied for their corrosion inhibition properties on mild steel in acidic environments. These compounds exhibit high efficiency as corrosion inhibitors, suggesting their utility in protecting industrial materials and extending their lifespan, thus contributing to cost savings in maintenance and materials replacement (Khan et al., 2017).

作用機序

Target of Action

Similar compounds have been found to target the epidermal growth factor receptor (egfr) family, specifically the receptor tyrosine kinase her-2 . These receptors play a fundamental role in regulating cell functions, including cell proliferation, differentiation, and survival .

Mode of Action

Compounds with similar structures have been found to inhibit the egfr and her-2 receptors . The overactivity of these receptors leads to the overexpression of mutant growth factors, thereby improperly driving cell functions, such as proliferation, differentiation, migration, and angiogenesis .

Biochemical Pathways

Similar compounds have been found to affect the egfr signaling pathway .

Result of Action

Similar compounds have been found to inhibit the overexpression or amplification of her-2 receptor, which can be seen in a variety of cancers, including breast, gastric, pancreatic, and bladder cancer .

特性

IUPAC Name |

4-chloro-7-ethoxy-6-nitroquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O3/c1-2-17-9-4-7-6(3-8(9)14(15)16)10(11)13-5-12-7/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWONSBQCPLTFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CN=C2Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2,6-difluorobenzyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2864638.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2864642.png)

![2-(5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2864645.png)

![N-(3-acetamidophenyl)-2-((4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2864649.png)

triazin-4-one](/img/structure/B2864654.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2864655.png)